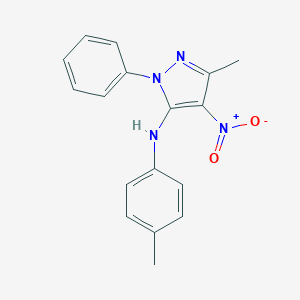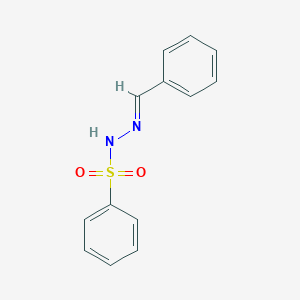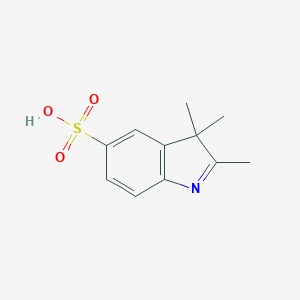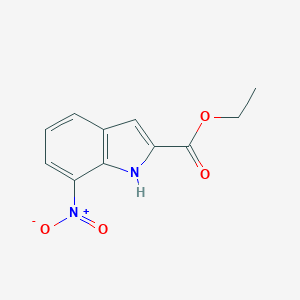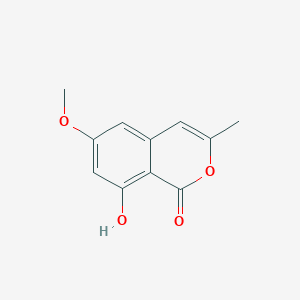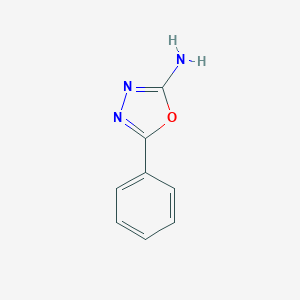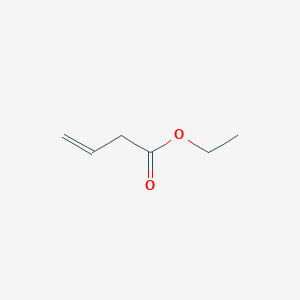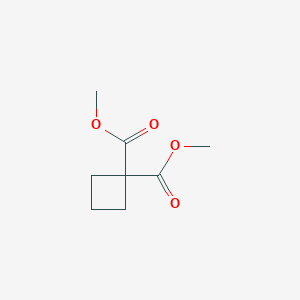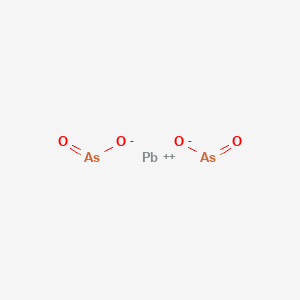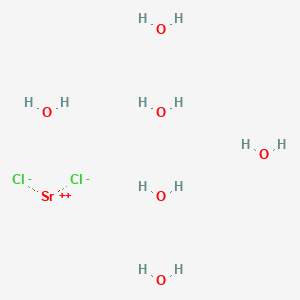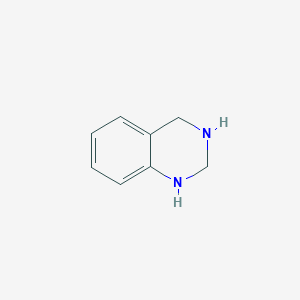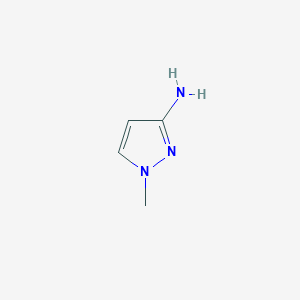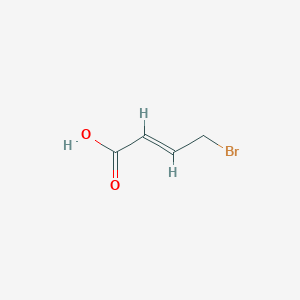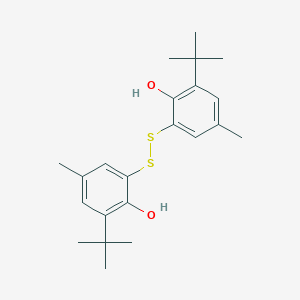
p-Cresol, 2,2'-dithiobis[6-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is a chemical compound with the molecular formula C22H30O2S2 and a molecular weight of 390.6024 . . This compound is characterized by its brown resinous appearance and is soluble in gasoline, petroleum ether, and chloroform, but only slightly soluble in alcohols and organic solvents . It is primarily used as an excellent regeneration rubber activator .
Mechanism of Action
Target of Action
It is known to be used as an antioxidant in various applications, suggesting that it may interact with reactive oxygen species or other oxidizing agents within a system .
Mode of Action
As an antioxidant, it likely functions by donating electrons to neutralize free radicals or other oxidizing agents, thereby preventing oxidative damage .
Biochemical Pathways
Given its role as an antioxidant, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
As an antioxidant, it is likely to reduce oxidative stress and potentially mitigate damage to cellular components caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dithiobis(6-t-butyl-p-cresol). For instance, it is known to be stable but can oxidize under certain conditions . It is also soluble in organic solvents, which may affect its distribution and action in different environments .
Preparation Methods
The synthesis of p-Cresol, 2,2’-dithiobis[6-tert-butyl-] involves the reaction of isobutene and p-cresol under the action of a catalyst . The process includes recrystallization with ethanol and water to improve the purity of the product, achieving a purity level of over 99.99% . The catalyst used in this reaction is typically a modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active center . The industrial production method involves the use of liquid concentrated sulfuric acid and solid sulfonic acid as catalysts .
Chemical Reactions Analysis
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones , while reduction can yield thiols .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a stabilizer and antioxidant in various formulations . In biology, it serves as a reagent for studying oxidative stress and cellular responses . In medicine, it is investigated for its potential therapeutic effects, including its role as an antioxidant . Industrially, it is used as a regeneration rubber activator, enhancing the properties of recycled rubber .
Comparison with Similar Compounds
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include 2,6-di-tert-butyl-p-cresol and 2,6-di-tert-butylphenol . While these compounds also function as antioxidants, p-Cresol, 2,2’-dithiobis[6-tert-butyl-] has a distinct advantage in its application as a regeneration rubber activator . This uniqueness is attributed to its specific molecular structure, which enhances its effectiveness in stabilizing and protecting materials from oxidative degradation .
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWSPFKFLNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216771 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-66-2 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does p-Cresol, 2,2'-dithiobis[6-tert-butyl- interact with dienes during polymerization and what is the significance of this interaction?
A1: p-Cresol, 2,2'-dithiobis[6-tert-butyl- acts as a chain transfer agent during the polymerization of dienes like polyisoprene and polybutadiene []. This means that during the polymerization process, the growing polymer chain reacts with p-Cresol, 2,2'-dithiobis[6-tert-butyl-, terminating its growth and transferring the reactive radical to the dithiodiphenol molecule. This process leads to the incorporation of the phenolic sulfide unit from p-Cresol, 2,2'-dithiobis[6-tert-butyl- into the polymer backbone []. The significance of this incorporation is the enhancement of the polymer's resistance to oxidation, effectively building in antioxidant properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
